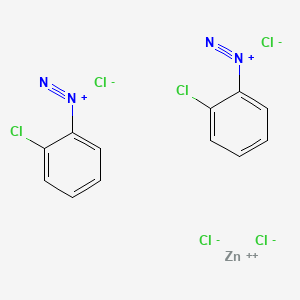

zinc;2-chlorobenzenediazonium;tetrachloride

Description

Zinc;2-chlorobenzenediazonium;tetrachloride is a coordination complex comprising a zinc(II) ion coordinated to a 2-chlorobenzenediazonium cation and tetrachloride anions. Such diazonium-zinc complexes are typically synthesized by reacting diazonium salts with zinc chloride under controlled conditions. These compounds are characterized by their stability compared to free diazonium salts, which are inherently unstable and prone to decomposition . The 2-chloro substituent on the benzenediazonium moiety enhances electrophilicity, making the compound reactive in coupling reactions, particularly in dye synthesis .

Properties

IUPAC Name |

zinc;2-chlorobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H4ClN2.4ClH.Zn/c2*7-5-3-1-2-4-6(5)9-8;;;;;/h2*1-4H;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGOHHHQXOCGSB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+]#N)Cl.C1=CC=C(C(=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6N4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931558 | |

| Record name | 2-Chlorobenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-92-4 | |

| Record name | Benzenediazonium, 2-chloro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 2-chloro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzene-1-diazonium zinc chloride (2/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

a. Flow-Based Diazotization (Aqueous-Acidic Conditions)

- Reagents : 2-Chloroaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), zinc chloride (ZnCl₂).

- Procedure :

- Critical Parameters :

b. Nitric Oxide-Mediated Diazotization (Non-Aqueous)

- Reagents : 2-Chloroaniline, nitric oxide (NO), ZnCl₂ in anhydrous ether.

- Procedure :

- Advantages : Avoids aqueous media, reducing hydrolysis risks.

Isolation of Zinc 2-Chlorobenzenediazonium Tetrachloride

Post-diazotization, the zinc complex is precipitated and purified:

- Precipitation : Add ZnCl₂ in acetone to the diazonium solution, yielding a yellow-orange precipitate.

- Purification : Wash with cold ether and dry under vacuum.

Analytical Data and Stability

| Property | Value/Observation | Source |

|---|---|---|

| Yield | 65–85% (dependent on method) | |

| Decomposition Temp. | 150–160°C (with rapid gas evolution) | |

| Solubility | Insoluble in ether; soluble in acetone | |

| Stability | Stable at –20°C (decomposes under light) |

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Flow-Based (Aqueous) | High reproducibility, scalable | Requires cryogenic conditions |

| NO-Mediated (Ether) | Anhydrous, avoids nitrosation by-products | Sensitive to oxygen contamination |

Key Research Findings

- Patent US3380988A : Demonstrates ZnCl₂’s role in stabilizing diazonium salts via double-salt formation.

- Flow Chemistry : Achieves 100% conversion of 2-chloroaniline with no detectable by-products under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

zinc;2-chlorobenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions to form aryl chlorides.

Coupling Reactions: It can couple with phenols or amines to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include copper(I) chloride (CuCl) or copper(I) bromide (CuBr) under mild conditions.

Azo Coupling: Reagents such as phenols or aromatic amines in alkaline conditions are used.

Major Products

Aryl Chlorides: Formed through nucleophilic substitution.

Azo Compounds: Formed through coupling reactions with phenols or amines.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Zinc;2-chlorobenzenediazonium;tetrachloride is primarily utilized as a reagent in organic synthesis. It is particularly effective in:

- Azo Coupling Reactions: The compound can react with aromatic amines to form azo compounds (N=N linkages), which are widely used in the dye and pigment industries.

- Substitution Reactions: The diazonium group allows for electrophilic substitution reactions, enabling the introduction of various functional groups onto the aromatic ring. This versatility makes it a valuable intermediate in synthesizing complex organic molecules.

2. Synthesis of Specialty Chemicals:

The compound serves as a precursor for the synthesis of various functional groups, including nitro and fluoro groups. These functionalities are crucial for developing new materials and pharmaceuticals.

Biological Applications

1. Enzyme Labeling:

this compound can form covalent bonds with nucleophilic sites on biomolecules, making it useful for enzyme labeling studies. This property allows researchers to investigate enzyme mechanisms and interactions with substrates .

2. Antimicrobial Research:

Research indicates that zinc complexes derived from diazonium salts may possess antimicrobial properties. Studies have shown that these compounds can exhibit higher antimicrobial activity compared to their free ligands, suggesting potential therapeutic applications .

Medical Applications

1. Drug Development:

The unique reactivity of this compound positions it as a candidate for drug development. Its ability to modify biomolecules can be harnessed to create novel therapeutic agents or diagnostic tools .

2. Diagnostic Agents:

Due to its reactivity with proteins and nucleic acids, this compound may be explored for use in diagnostic applications, particularly in identifying specific biomarkers associated with diseases.

Industrial Applications

1. Dye and Pigment Production:

The compound is extensively used in producing dyes and pigments due to its ability to form stable azo compounds. These dyes are employed in textiles, plastics, and other materials, highlighting the industrial significance of this compound.

2. Production of Specialty Chemicals:

In addition to dyes, this compound is involved in producing various specialty chemicals used across different industries, including cosmetics and food additives.

Case Studies

Mechanism of Action

The mechanism of action of zinc;2-chlorobenzenediazonium;tetrachloride involves the formation of reactive intermediates that facilitate substitution and coupling reactions. The diazonium group acts as an electrophile, allowing nucleophiles to attack and form new bonds. The zinc tetrachloride anion stabilizes the diazonium cation, enhancing its reactivity.

Comparison with Similar Compounds

Structural Analogues

a) 4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride

- Structure : Contains a benzenediazonium cation with ethyl and hydroxyethyl substituents, complexed with zinc chloride.

- Key Differences : The ethyl and hydroxyethyl groups increase solubility in polar solvents compared to the chloro-substituted analogue. This compound is used as a dye intermediate (e.g., "Diazol Dark Violet K") .

- Stability : Similar stabilization via zinc coordination but less electrophilic due to electron-donating substituents .

b) Bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II)

- Structure : A zinc(II) complex with dichlorobenzoate and thiourea ligands.

- Key Differences : Lacks a diazonium group but features carboxylate and thiourea ligands, which confer thermal stability (decomposing at ~200°C) and biocidal activity .

- Applications : Used in corrosion inhibition and materials science, contrasting with diazonium-zinc complexes’ primary use in organic synthesis .

c) Zinc-Gold Bimetallic Systems for Carbon Tetrachloride Dechlorination

- Structure: Metallic zinc doped with gold nanoparticles.

- Key Differences: Inorganic system for environmental remediation (e.g., dechlorination of CCl₄) rather than organic synthesis. Zinc acts as a reducing agent, unlike its role in stabilizing diazonium complexes .

Thermal and Chemical Properties

Toxicity and Environmental Impact

- Target Compound: Limited toxicity data, but zinc chloride and diazonium salts are known irritants. Likely requires handling under controlled conditions .

- Analogues :

Biological Activity

Zinc;2-chlorobenzenediazonium;tetrachloride, also known as benzenediazonium, 2-chloro-, (T-4)-tetrachlorozincate(2-) (2:1), is a compound with notable biological activity. This article explores its synthesis, mechanisms of action, and biological implications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is composed of a zinc ion coordinated with a 2-chlorobenzenediazonium moiety. Its molecular formula is CHClNZn, and it features a complex structure that allows it to interact with biological systems effectively. The synthesis typically involves the reaction of zinc salts with diazonium compounds, which can yield various derivatives depending on the reaction conditions.

Biological Activity Overview

Zinc complexes have been extensively studied for their biological activities, particularly in the context of anticancer properties and antimicrobial effects. The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Zinc complexes have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that zinc complexes can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

- Antimicrobial Properties : Zinc compounds are known for their antibacterial and antifungal activities. The interaction between zinc ions and microbial enzymes can inhibit growth and proliferation, making them potential candidates for therapeutic applications .

The mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : Research indicates that zinc complexes can bind to DNA, leading to structural alterations that prevent replication and transcription. This binding often occurs at specific sites within the DNA helix, particularly at guanine bases .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that zinc complexes may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and promote apoptosis .

Case Studies and Research Findings

Q & A

Q. What are the recommended methods for synthesizing 2-chlorobenzenediazonium tetrachlorozincate complexes, and how can purity be ensured?

Synthesis typically involves reacting zinc chloride (ZnCl₂) with 2-chlorobenzenediazonium salts under controlled conditions. For ZnCl₂ preparation, methods include dissolving zinc metal in hydrochloric acid (HCl) or treating zinc carbonate (ZnCO₃) with HCl, followed by purification via recrystallization . For diazonium-zinc complexes, stoichiometric mixing in anhydrous solvents (e.g., THF) at low temperatures (0–5°C) minimizes decomposition of the diazonium component . Purity is confirmed via elemental analysis, NMR (¹H/¹³C), and FTIR spectroscopy to verify functional groups and structural integrity .

Q. What spectroscopic techniques are most effective for characterizing zinc chloride-diazonium complexes?

Key techniques include:

- FTIR : Identifies functional groups (e.g., N≡N stretching in diazonium salts at ~2200–2300 cm⁻¹) and Zn-Cl bonding .

- NMR : ¹H NMR confirms aromatic proton environments in the diazonium moiety, while ¹³C NMR detects coordination shifts.

- X-ray Diffraction (XRD) : Resolves crystal structure and confirms tetrachlorozincate anion geometry .

- UV-Vis Spectroscopy : Monitors stability of diazonium intermediates in solution .

Q. What safety protocols are critical when handling zinc chloride and diazonium salts in laboratory settings?

- Zinc Chloride : Use fume hoods to avoid inhalation of corrosive fumes; wear acid-resistant gloves and goggles .

- Diazonium Salts : Store at 2–8°C to prevent thermal decomposition; avoid contact with reducing agents to prevent explosive side reactions .

- Emergency Measures : Neutralize spills with sodium bicarbonate (NaHCO₃) and rinse with copious water .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of diazonium-zinc chloride complexes while addressing thermal instability?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling identification of low-energy routes for diazonium-zinc coordination . Molecular dynamics simulations model solvent effects and thermal stability, guiding experimentalists to optimize temperatures (<10°C) and solvent polarity (e.g., THF vs. DMF) . These methods reduce trial-and-error experimentation and improve yield predictability .

Q. What strategies resolve contradictory data in reaction yields when varying synthesis parameters for diazonium-zinc complexes?

Systematic Design of Experiments (DoE) evaluates variables such as:

- Molar Ratios : Excess ZnCl₂ (1.2–1.5 eq) ensures complete diazonium salt conversion .

- Reaction Time : Short durations (<2 hours) minimize diazonium decomposition .

- Additives : Stabilizing agents (e.g., NaNO₂) maintain diazonium integrity in acidic media . Statistical tools (e.g., ANOVA) identify significant factors, while replication controls batch-to-batch variability .

Q. How can membrane separation technologies improve the purification of zinc chloride-diazonium reaction products?

Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate unreacted ZnCl₂ (smaller molecular weight) from larger diazonium-zinc complexes. This method reduces solvent waste compared to traditional crystallization . For scale-up, tangential flow filtration ensures consistent flux and minimizes membrane fouling .

Q. What methodologies address the challenges of characterizing transient intermediates in diazonium-zinc reactions?

- Stopped-Flow Spectroscopy : Captures rapid intermediates (e.g., aryl radicals) in sub-millisecond timescales .

- Electron Paramagnetic Resonance (EPR) : Detects paramagnetic species formed during electron-transfer steps .

- In Situ Raman Spectroscopy : Monitors real-time changes in bonding during reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.